molecular formula C23H17N3O B14269349 Ethanone, 2-(4,6-diphenyl-1,2,3-triazin-5-yl)-1-phenyl- CAS No. 170750-50-2

Ethanone, 2-(4,6-diphenyl-1,2,3-triazin-5-yl)-1-phenyl-

Cat. No.: B14269349
CAS No.: 170750-50-2
M. Wt: 351.4 g/mol
InChI Key: YDSKGVOKWOAVCO-UHFFFAOYSA-N
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Description

Ethanone, 2-(4,6-diphenyl-1,2,3-triazin-5-yl)-1-phenyl- is a useful research compound. Its molecular formula is C23H17N3O and its molecular weight is 351.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

170750-50-2

Molecular Formula

C23H17N3O

Molecular Weight

351.4 g/mol

IUPAC Name

2-(4,6-diphenyltriazin-5-yl)-1-phenylethanone

InChI

InChI=1S/C23H17N3O/c27-21(17-10-4-1-5-11-17)16-20-22(18-12-6-2-7-13-18)24-26-25-23(20)19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

YDSKGVOKWOAVCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN=N2)C3=CC=CC=C3)CC(=O)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

Ethanone, 2-(4,6-diphenyl-1,2,3-triazin-5-yl)-1-phenyl-, is a complex organic compound featuring a triazine ring structure with multiple phenyl groups. This compound has attracted attention due to its potential biological activities, which are still under investigation. Herein, we explore its synthesis methods, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of ethanone, 2-(4,6-diphenyl-1,2,3-triazin-5-yl)-1-phenyl-, is C23H18N4OC_{23}H_{18}N_4O with a molecular weight of approximately 358.41 g/mol. The compound's unique structure contributes to its reactivity and biological potential.

Synthesis Methods

Ethanone derivatives can be synthesized through various methods that leverage the characteristics of both ketones and triazines. Common approaches include:

  • Cyclization Reactions : Utilizing α,α-dichlorotoluene sulfonyl–substituted hydrazone with primary amines.
  • Suzuki Coupling : Involving reactions between triazine derivatives and boronic acids under standard conditions to yield substituted triazines .

These methods allow for the generation of derivatives that may enhance biological activity or alter physical properties.

Biological Activities

Research indicates that compounds containing triazine rings often exhibit significant biological activity. Some notable findings regarding ethanone and related compounds include:

  • Antimicrobial Activity : Triazine derivatives have shown promising results against various bacterial strains. For instance, compounds similar to ethanone have been evaluated for their effectiveness against Mycobacterium tuberculosis, demonstrating good to excellent activity against drug-resistant strains .
  • Anticancer Properties : Studies have highlighted the potential of triazine derivatives in cancer treatment. For example, certain derivatives exhibited significant inhibitory effects on cancer cell lines while showing minimal toxicity to non-cancerous cells .
  • Mechanism of Action : The binding affinity of ethanone derivatives to biological targets has been assessed through molecular docking studies, indicating their potential as lead compounds in drug development .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various triazine derivatives against M. tuberculosis. The results showed that some compounds had IC50 values lower than standard drugs like isoniazid, suggesting a promising avenue for developing new antimycobacterial agents .

Case Study 2: Anticancer Efficacy

Another research effort focused on the anticancer properties of ethanone derivatives on triple-negative breast cancer (TNBC) cell lines. The findings indicated that certain derivatives inhibited cell proliferation significantly while sparing normal cells, thus providing a therapeutic window for further exploration .

Comparative Analysis with Related Compounds

To understand the uniqueness of ethanone, it is beneficial to compare it with other triazine-based compounds:

Compound NameMolecular FormulaUnique Features
5,6-Diphenyl-1,2,4-triazin-3-amineC19H16N4Studied for anticancer activity
2-(4-Methoxyphenyl)-4,6-bis(phenyl)-1,3,5-triazineC24H22N4OExhibits UV absorption properties
2-(2-Hydroxy-4-methoxyphenyl)-4,6-bis(phenyl)-1,3,5-triazineC24H22N4O3Known for light stabilization

The structural variations among these compounds suggest diverse reactivity and biological activity profiles.

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